Product packaging for (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol(Cat. No.:CAS No. 1568151-21-2)

(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol

Cat. No.: B2905963
CAS No.: 1568151-21-2
M. Wt: 154.184
InChI Key: OOZVPOAUVOHRHX-SSDOTTSWSA-N
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Description

(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol (CAS: 1568151-21-2) is a chiral enantiopure alcohol of high interest in organic and medicinal chemistry research . It has a molecular formula of C9H11FO and a molecular weight of 154.18 g/mol . This compound serves as a versatile and critical chiral building block (chiral synthon) for the asymmetric synthesis of more complex molecules . Its structure, featuring a stereogenic center and a substituted phenyl ring, makes it a valuable intermediate in pharmaceutical research for the development of active compounds, though its specific mechanisms and applications are proprietary and directed by the researcher's synthetic goals. The product is provided with cold-chain transportation to ensure stability . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FO B2905963 (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol CAS No. 1568151-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-fluoro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZVPOAUVOHRHX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 1r 1 4 Fluoro 2 Methylphenyl Ethan 1 Ol

Stereoselective Synthesis Methodologies

The preparation of (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol in high optical purity necessitates the use of stereoselective synthetic methods. These can be broadly categorized into the asymmetric reduction of the corresponding prochiral ketone, 4'-fluoro-2'-methylacetophenone (B1306853), and the stereocontrolled addition of a methyl group to the prochiral aldehyde, 4-fluoro-2-methylbenzaldehyde, as well as enantioselective C-C bond forming reactions.

Asymmetric Reduction of Prochiral Ketone Precursors

The most common approach for the synthesis of this compound is the asymmetric reduction of 1-(4-fluoro-2-methylphenyl)ethanone. This can be achieved through various catalytic and biocatalytic methods, as well as with the use of chiral auxiliaries.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols. This technique typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as 2-propanol or formic acid. Ruthenium-based catalysts, particularly those with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, have demonstrated exceptional efficiency and enantioselectivity in the reduction of aromatic ketones. nih.govnih.govkanto.co.jp

For the synthesis of this compound, a catalyst system comprising a ruthenium(II) complex and a chiral diamine ligand is highly effective. nih.gov The reaction proceeds under mild conditions, offering high yields and excellent enantiomeric excess (ee).

Table 1: Catalytic Transfer Hydrogenation of 4'-fluoro-2'-methylacetophenone

Catalyst SystemHydrogen DonorBaseSolventTemp (°C)Yield (%)ee (%)
Ru(II)-[(S,S)-TsDPEN]HCOOH/NEt₃-CH₂Cl₂28>95>98 (R)
Ru(II)-[(S,S)-TsDPEN]i-PrOHKOHi-PrOH25>95>99 (R)

Data is representative of typical results for similar substrates and may not be from a direct study of 4'-fluoro-2'-methylacetophenone.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. researchgate.net Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), as well as isolated enzymes like carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of ketones. tudelft.nlnih.govresearchgate.net These enzymatic reductions often proceed with high enantioselectivity and under mild reaction conditions in aqueous media. rsc.org

Several studies have demonstrated the successful reduction of substituted acetophenones using various microorganisms and enzymes. researchgate.netresearchgate.netrsc.orgnih.gov For instance, alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) mutants have been used for the asymmetric reduction of 2-haloacetophenones, including 2-chloro-4′-fluoroacetophenone, yielding the corresponding (S)-alcohols with high enantiopurity. nih.gov This suggests that a suitable ADH could be employed for the synthesis of this compound.

Table 2: Biocatalytic Reduction of Substituted Acetophenones

BiocatalystSubstrateCo-factor RegenerationSolventTemp (°C)Conversion (%)ee (%)Product Configuration
Daucus carota root4'-BromoacetophenoneEndogenousWater/Tween® 202588>99(R)
Trichothecium sp.AcetophenoneGlucoseCulture medium28>9098(R)
TeSADH mutant2-chloro-4′-fluoroacetophenone2-propanolTris-HCl buffer50High>99(S)

Data is illustrative of the potential of biocatalysis for the target molecule based on structurally similar substrates.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgrsc.org The prochiral ketone is first reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the carbonyl group is then directed by the chiral auxiliary, leading to a diastereoselective synthesis of the desired alcohol. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

Organometallic Reagent Additions to Aldehyde Precursors with Stereocontrol (e.g., Grignard Reactions)

An alternative approach to this compound involves the enantioselective addition of a methyl group to the prochiral aldehyde, 4-fluoro-2-methylbenzaldehyde. researchgate.netmdpi.commdpi.com Grignard reagents, such as methylmagnesium bromide, are commonly used for this purpose in the presence of a chiral ligand or catalyst. researchgate.net

The success of this method hinges on the ability of the chiral ligand to effectively control the facial selectivity of the nucleophilic attack on the aldehyde carbonyl. Various chiral amino alcohols and other ligands have been developed for this purpose, leading to high enantioselectivities in the synthesis of secondary alcohols.

Table 3: Enantioselective Addition of Organometallic Reagents to Aldehydes

AldehydeOrganometallic ReagentChiral Ligand/CatalystSolventTemp (°C)Yield (%)ee (%)
BenzaldehydeEt₂ZnChiral amino alcoholToluene09598
Aromatic AldehydesAlkylzirconium reagentsChiral diol-Ti(OiPr)₄ complexDCMRTGoodGood

Data represents general methodologies and highlights the potential for application to 4-fluoro-2-methylbenzaldehyde.

Enantioselective C-C Bond Forming Reactions

More advanced strategies involve the creation of the chiral center through an enantioselective carbon-carbon bond forming reaction. nih.govorganic-chemistry.orgorganic-chemistry.orguni-tuebingen.de These methods can offer novel and efficient routes to chiral benzylic alcohols. While specific examples leading directly to this compound are not extensively documented, the general principles of reactions such as asymmetric allylation followed by ozonolysis, or enantioselective Reformatsky reactions, could be adapted for this purpose. These reactions often utilize chiral catalysts to control the stereochemical outcome of the C-C bond formation. nih.gov

Classical Resolution Techniques for Enantiomeric Separation

Classical resolution remains a widely practiced method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated. For the resolution of racemic 1-(4-fluoro-2-methylphenyl)ethan-1-ol, two primary classical techniques are of significant interest: diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Formation: This technique relies on the reaction of the racemic alcohol with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These salts, having different solubilities, can be separated by fractional crystallization. One enantiomer of the resolving agent is used to selectively precipitate one diastereomer, leaving the other in the mother liquor. Subsequent liberation of the alcohol from the separated salt yields the desired enantiomer. While a robust and scalable method, the efficiency of diastereomeric salt resolution is highly dependent on the choice of resolving agent and crystallization solvent.

Enzymatic Kinetic Resolution: A powerful and highly selective alternative, enzymatic kinetic resolution utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic alcohol. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are frequently employed due to their broad substrate specificity and high enantioselectivity. nih.gov The choice of acyl donor and solvent system is critical to achieving high conversion and enantiomeric excess (ee). Vinyl acetate (B1210297) is a common acyl donor due to the irreversible nature of the reaction. nih.gov

The key parameters influencing the success of lipase-catalyzed kinetic resolution include the enzyme, solvent, acyl donor, temperature, and reaction time. Optimization of these parameters is crucial for developing an efficient and economically viable process.

Interactive Data Table: Comparison of Classical Resolution Techniques

TechniquePrincipleKey AdvantagesKey Challenges
Diastereomeric Salt Formation Formation and separation of diastereomeric salts with a chiral resolving agent.Scalable, well-established technique.Requires screening of resolving agents and solvents; yield is limited to 50% for the desired enantiomer per cycle.
Enzymatic Kinetic Resolution Enzyme-catalyzed selective reaction of one enantiomer.High enantioselectivity, mild reaction conditions.Can be costly, requires optimization of enzyme and reaction parameters, yield is limited to 50% for the desired enantiomer.

Green Chemistry Principles in the Synthesis of the Compound

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. The synthesis of this compound is no exception, with efforts focused on improving the atom economy, utilizing greener solvents, and employing catalytic methods.

Atom Economy and Process Mass Intensity (PMI): Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Asymmetric hydrogenation, which directly converts the prochiral ketone to the chiral alcohol, exhibits a high atom economy as all atoms of the reactants are incorporated into the product. In contrast, classical resolution methods inherently have a lower atom economy as they involve the use of a resolving agent that is later removed.

Process Mass Intensity (PMI) is another important green metric that considers the total mass of materials used (reactants, solvents, reagents, process water) to produce a certain mass of product. walisongo.ac.idgreenchemistry-toolkit.org A lower PMI indicates a more sustainable process. The choice of synthetic route and the efficiency of solvent use and recycling significantly impact the PMI.

Green Solvents: The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest proportion of waste in a chemical process. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives. For the synthesis of chiral alcohols, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction. nih.govresearchgate.netnih.gov These solvents are often derived from renewable resources, have lower toxicity profiles, and can offer improved reaction performance and easier work-up procedures compared to traditional solvents like tetrahydrofuran (B95107) (THF) or dichloromethane. researchgate.netnih.gov

Biocatalysis: The use of enzymes, as seen in enzymatic kinetic resolution, is a cornerstone of green chemistry. Biocatalytic processes operate under mild conditions (temperature and pressure), often in aqueous media, and exhibit high selectivity, reducing the formation of byproducts. rsc.org The development of robust and recyclable biocatalysts is a key area of research to further enhance the sustainability of these processes. Ketoreductases (KREDs), for instance, are enzymes that can directly reduce ketones to the corresponding alcohols with high enantioselectivity, offering a green alternative to metal-based catalysts. rsc.orggoogle.com

Interactive Data Table: Green Chemistry Metrics in Synthesis

Green Chemistry PrincipleApplication in the Synthesis of this compoundPotential Benefits
High Atom Economy Employing asymmetric catalytic reduction of the corresponding ketone.Minimizes waste by maximizing the incorporation of reactant atoms into the final product. nih.gov
Use of Greener Solvents Utilizing solvents like 2-MeTHF or CPME in synthetic and separation steps.Reduces environmental impact, improves safety, and can enhance reaction efficiency. nih.govresearchgate.netnih.gov
Biocatalysis Utilizing enzymes like lipases for kinetic resolution or ketoreductases for asymmetric reduction.Mild reaction conditions, high selectivity, reduced byproduct formation, and use of renewable catalysts. rsc.orgrsc.org

Catalytic Transformations Involving 1r 1 4 Fluoro 2 Methylphenyl Ethan 1 Ol and Its Analogs

Reactions as a Substrate in Transition-Metal-Catalyzed Processes

While specific studies detailing the use of (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol as a substrate in transition-metal-catalyzed reactions are not extensively documented in publicly available literature, the reactivity of analogous benzylic alcohols is well-established in a variety of transformations. These reactions typically involve the activation of the C-O or a C-H bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

One common transformation for benzylic alcohols is their use in cross-coupling reactions, often proceeding via an in situ activation of the hydroxyl group. For instance, iron-catalyzed multicomponent radical cross-coupling strategies have been developed for the fluoroalkylarylation of enamides, showcasing the formation of new C-C bonds under mild conditions. chemrxiv.org Although this example doesn't directly use a benzylic alcohol as the substrate, it highlights the utility of transition metals in complex bond formations involving fluorinated moieties.

Another important class of reactions is the direct functionalization of C-H bonds. First-row transition metals like iron, copper, and cobalt are known to catalyze the C-H functionalization of aromatic and benzylic positions. These reactions provide a highly efficient route to introduce new functional groups without the need for pre-functionalized substrates.

The following table provides representative examples of transition-metal-catalyzed reactions with benzylic alcohols, illustrating the potential transformations applicable to this compound.

Table 1: Examples of Transition-Metal-Catalyzed Reactions of Benzylic Alcohols

Catalyst System Reaction Type Substrate Scope Product Type Reference
NiCl2[BPPFA] Enantioselective Cross-Coupling Homoallylic halides and PhMgBr Chiral alkanes acs.org
Iron Catalyst Multicomponent Radical Cross-Coupling Enamides, Aryl Grignards, Fluoroalkyl halides γ-difluoroalkylated amines chemrxiv.org

Role in Chiral Catalysis (e.g., as a Ligand Precursor)

Chiral alcohols such as this compound are crucial precursors for the synthesis of a wide array of chiral ligands used in asymmetric catalysis. The stereogenic center of the alcohol can be transferred to the ligand framework, inducing enantioselectivity in metal-catalyzed reactions.

A primary application of chiral alcohols in ligand synthesis is the preparation of phosphine-based ligands. These can include P-chiral phosphines, where the phosphorus atom itself is a stereocenter, or ligands where the chirality resides in the backbone. The hydroxyl group of the alcohol can be converted into a leaving group for nucleophilic substitution by a phosphine, or it can be used to direct ortho-lithiation for the introduction of a phosphino (B1201336) group.

For example, chiral phosphine-olefin bidentate ligands have been designed and shown to be highly effective in rhodium-catalyzed asymmetric 1,4-addition reactions. nih.govorganic-chemistry.orgnih.gov The synthesis of such ligands often involves multiple steps starting from a chiral precursor, which can be a chiral alcohol. Similarly, chiral bidentate aminophosphine (B1255530) ligands have been synthesized from easily accessible enantiopure amines, which can, in turn, be derived from chiral alcohols. rsc.org

The table below illustrates the types of chiral ligands that can be synthesized from chiral alcohol precursors and their applications in asymmetric catalysis.

Table 2: Chiral Ligands Derived from Chiral Alcohol Precursors and Their Applications

Ligand Type Synthetic Precursor Metal Application Enantioselectivity (ee) Reference
Phosphine-Olefin Chiral alcohol (analog) Rhodium Asymmetric 1,4-addition Up to 99% organic-chemistry.org
Aminophosphine Chiral amine (from alcohol) Rhodium Hydroformylation of styrene Up to 51% rsc.org

Enzymatic Transformations and Biocatalytic Cascades

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for the synthesis and modification of chiral compounds like this compound. Lipases and alcohol dehydrogenases are the most commonly employed enzymes for the resolution of racemic alcohols or the asymmetric reduction of prochiral ketones.

Lipase-Catalyzed Kinetic Resolution:

Kinetic resolution using lipases is a widely used method to separate enantiomers of a racemic alcohol. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. This method has been successfully applied to a variety of aromatic secondary alcohols. For instance, the kinetic resolution of racemic 2-phenylchroman-4-ols using Pseudomonas fluorescens lipase (B570770) (Amano Lipase AK) with vinyl acetate (B1210297) as the acylating agent afforded the corresponding optically active esters and alcohols with high enantiomeric excess. mdpi.com

Alcohol Dehydrogenase in Deracemization:

Deracemization is a more efficient process than kinetic resolution as it can theoretically convert 100% of the racemic starting material into a single enantiomer. This can be achieved by coupling a non-selective oxidation of the alcohol to the corresponding ketone with a highly selective reduction of the ketone back to one of the enantiomers of the alcohol. A single mutant of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase has been shown to catalyze the deracemization of secondary alcohols with high enantiomeric excess and recovery. researchgate.net

The following table provides examples of enzymatic resolutions of racemic secondary alcohols, which are analogous to the transformations possible with 1-(4-fluoro-2-methylphenyl)ethan-1-ol.

Table 3: Enzymatic Kinetic Resolution of Racemic Secondary Alcohols

Substrate Enzyme Acyl Donor Product (ee) Unreacted Alcohol (ee) Reference
(±)-2-Phenylchroman-4-ol Amano Lipase AK (from P. fluorescens) Vinyl Acetate >99% 50-99% mdpi.com
(±)-1-(3-Bromofuran-2-yl)-2-chloroethanol CHIRAZYME L-2 (Z)-Acrylates 94-98% 37-76% nih.govresearchgate.net

Derivatization and Functionalization Studies of 1r 1 4 Fluoro 2 Methylphenyl Ethan 1 Ol

Esterification and Etherification for Synthetic Utility

The hydroxyl group of (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol is a prime site for esterification and etherification reactions, enabling the introduction of a wide array of functional groups and modifying the parent molecule's physicochemical properties.

Esterification:

The formation of esters from this chiral alcohol can be achieved through various established methods. Acylation with acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, is a common and efficient approach. For instance, reaction with acetyl chloride would yield (1R)-1-(4-fluoro-2-methylphenyl)ethyl acetate (B1210297). The reaction conditions are typically mild to preserve the stereochemical integrity of the chiral center.

Enzyme-catalyzed esterification offers a green and highly selective alternative. Lipases, for example, can catalyze the esterification in organic solvents with high enantioselectivity, which is particularly important when working with chiral substrates.

Acylating AgentCatalyst/BaseProduct
Acetyl ChloridePyridine(1R)-1-(4-fluoro-2-methylphenyl)ethyl acetate
Acetic AnhydrideDMAP(1R)-1-(4-fluoro-2-methylphenyl)ethyl acetate
Propionic AcidDCC/DMAP(1R)-1-(4-fluoro-2-methylphenyl)ethyl propionate

Etherification:

The Williamson ether synthesis is a classical and versatile method for preparing ethers from this compound. This S_N2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether. The choice of the alkyl halide dictates the nature of the ether side chain. For example, reaction with methyl iodide would yield 1-((1R)-1-methoxyethyl)-4-fluoro-2-methylbenzene. Due to the secondary nature of the benzylic carbon, care must be taken to minimize competing elimination reactions, particularly with sterically hindered alkyl halides.

Alkylating AgentBaseProduct
Methyl IodideSodium Hydride1-((1R)-1-methoxyethyl)-4-fluoro-2-methylbenzene
Ethyl BromidePotassium tert-butoxide1-((1R)-1-ethoxyethyl)-4-fluoro-2-methylbenzene
Benzyl BromideSodium Hydride1-((1R)-1-(benzyloxy)ethyl)-4-fluoro-2-methylbenzene

Oxidation Reactions

Oxidation of the secondary alcohol functionality in this compound provides direct access to the corresponding ketone, 4'-fluoro-2'-methylacetophenone (B1306853). This transformation is a key step in many synthetic pathways. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired selectivity and reaction scale.

Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions. Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this transformation. Dess-Martin periodinane is another excellent choice for a mild and selective oxidation. For larger-scale industrial processes, catalytic oxidation methods using transition metals like ruthenium or manganese are often favored for their efficiency and reduced waste. For example, manganese dioxide (MnO₂) is a useful reagent for the oxidation of benzylic alcohols.

Oxidizing AgentSolventProduct
Pyridinium Chlorochromate (PCC)Dichloromethane4'-fluoro-2'-methylacetophenone
Dess-Martin PeriodinaneDichloromethane4'-fluoro-2'-methylacetophenone
Manganese Dioxide (MnO₂)Chloroform4'-fluoro-2'-methylacetophenone

Halogenation and Functional Group Interconversion

The conversion of the hydroxyl group to a halogen atom is a fundamental functional group interconversion that opens up avenues for a variety of subsequent nucleophilic substitution reactions. The benzylic nature of the alcohol facilitates these transformations.

Thionyl chloride (SOCl₂) is a common reagent for the conversion of secondary alcohols to the corresponding chlorides. The reaction typically proceeds with inversion of stereochemistry at the chiral center, yielding (1S)-1-(1-chloroethyl)-4-fluoro-2-methylbenzene. The mechanism involves the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion.

Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding bromide, (1S)-1-(1-bromoethyl)-4-fluoro-2-methylbenzene, also with inversion of configuration. These halogenated derivatives are valuable intermediates for the synthesis of other compounds through reactions with nucleophiles such as cyanides, azides, and amines.

Halogenating AgentProduct
Thionyl Chloride (SOCl₂)(1S)-1-(1-chloroethyl)-4-fluoro-2-methylbenzene
Phosphorus Tribromide (PBr₃)(1S)-1-(1-bromoethyl)-4-fluoro-2-methylbenzene

Synthesis of Structural Analogs and Prodrug Motifs (from a synthetic perspective)

The derivatization of this compound is crucial for the synthesis of structural analogs and the creation of prodrugs.

Structural Analogs:

The synthesis of structural analogs often involves the conversion of the hydroxyl group into other functional groups. For example, the conversion of the alcohol to the corresponding amine, (1R)-1-(4-fluoro-2-methylphenyl)ethanamine, is a key transformation. This can be achieved through a two-step process involving conversion to a halide or sulfonate ester followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction. Alternatively, the Ritter reaction, which involves the reaction of the alcohol with a nitrile in the presence of a strong acid, can be used to synthesize N-substituted amides, which can then be hydrolyzed to the primary amine. organic-chemistry.orgresearchgate.netias.ac.in These chiral amines are important building blocks for many pharmaceuticals.

Prodrug Motifs:

From a synthetic standpoint, the creation of prodrugs from this compound typically involves the formation of a bioreversible linkage, most commonly an ester. nih.gov The purpose of a prodrug is often to improve the physicochemical properties of a parent drug, such as solubility or permeability, to enhance its delivery and absorption. nih.gov

The esterification reactions discussed in section 4.1 are directly applicable to the synthesis of ester prodrugs. By selecting an appropriate acyl group, the properties of the resulting prodrug can be fine-tuned. For example, esterification with an amino acid can enhance water solubility, while esterification with a long-chain fatty acid can increase lipophilicity. These ester linkages are designed to be cleaved in vivo by esterase enzymes, releasing the active parent alcohol. researchgate.net

Prodrug MoietySynthetic StrategyPotential Advantage
Acetate EsterEsterification with acetyl chloride/anhydrideIncreased lipophilicity
Amino Acid EsterDCC/DMAP coupling with a protected amino acidImproved water solubility
Phosphate EsterReaction with a phosphorylating agentEnhanced aqueous solubility for parenteral formulations

Applications As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Optically Active Fine Chemicals

The synthesis of optically active fine chemicals heavily relies on the availability of enantiomerically pure starting materials. Chiral alcohols, such as (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol, are valuable precursors due to the versatility of the hydroxyl group for further chemical transformations. This functional group can be readily converted into other functionalities or used to direct stereoselective reactions.

Enzymatic kinetic resolution is a common and efficient method for the production of such enantiomerically pure alcohols. This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. While this methodology is broadly applicable, specific studies detailing the enzymatic resolution or subsequent use of this compound in the synthesis of fine chemicals are not currently available in the reviewed literature.

Integration into Pharmaceutical Intermediates and Advanced Molecular Scaffolds (focus on chemical synthesis)

The incorporation of fluorine atoms into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the methyl group can influence the molecule's conformation and interaction with biological targets. The combination of these features in a chiral scaffold like this compound suggests its potential as a valuable building block in drug discovery.

However, a thorough review of the literature does not reveal specific instances of this compound being integrated into pharmaceutical intermediates or advanced molecular scaffolds. While there are numerous examples of related structures being used in the synthesis of bioactive molecules, the direct application of this compound remains to be documented. The synthesis of complex chiral molecules often involves multi-step processes where the stereochemistry of the starting material is crucial for the final product's activity. The absence of this specific chiral alcohol in published synthetic routes for pharmaceuticals indicates that it may not be a readily utilized intermediate, or its applications are in proprietary, undisclosed research.

Contributions to Agrochemical and Material Science Research

In agrochemical research, the development of new pesticides and herbicides with high efficacy and low environmental impact is a constant goal. The stereochemistry of these compounds can play a significant role in their biological activity and selectivity. Similarly, in material science, chiral molecules are being explored for the development of advanced materials with unique optical and electronic properties.

Despite the potential for a chiral, fluorinated building block like this compound to contribute to these fields, there is no available research to support its application in either agrochemical or material science research. The development of novel compounds in these areas often relies on the exploration of new chemical scaffolds, but the utilization of this specific chiral alcohol has not been reported.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol, ¹H, ¹³C, and ¹⁹F NMR are employed to confirm the connectivity of atoms and provide insights into the stereochemistry.

¹H NMR spectra provide information about the chemical environment of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl protons of the ethyl group, the protons of the methyl group on the aromatic ring, and the hydroxyl proton. The coupling between the methine proton and the adjacent methyl protons results in a characteristic quartet and doublet, respectively.

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms. The spectrum will display unique signals for each carbon atom in the molecule, including the two methyl carbons, the methine carbon, and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a clear diagnostic marker.

¹⁹F NMR is particularly useful for fluorine-containing compounds. nih.gov A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment. Furthermore, chiral resolving agents can be used in NMR to distinguish between enantiomers, where the fluorine signal of the (R) and (S) enantiomers would appear at different chemical shifts, allowing for the determination of enantiomeric purity. nih.gov

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (δ, ppm) Multiplicity
CH₃ (ethyl) 1.3-1.5 Doublet (d)
CH₃ (ring) 2.1-2.3 Singlet (s)
OH Variable (broad singlet) Broad Singlet (br s)
CH (methine) 4.8-5.0 Quartet (q)

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (δ, ppm)
CH₃ (ethyl) ~25
CH₃ (ring) ~20
CH (methine) ~70
Aromatic C 115-145

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound (C₉H₁₁FO) is approximately 154.18 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. A prominent fragment is often the loss of a methyl group (•CH₃) to form the [M-15]⁺ ion at m/z 139. Another characteristic fragmentation pathway for benzylic alcohols is the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable benzylic cation. The base peak is often the [M-CH₃]⁺ or the tropylium-like ion resulting from rearrangement.

Plausible Mass Spectrometry Fragmentation

m/z Ion Structure Description
154 [C₉H₁₁FO]⁺ Molecular Ion (M⁺)
139 [C₈H₈FO]⁺ Loss of a methyl radical ([M-CH₃]⁺)
123 [C₈H₈F]⁺ Loss of water from the [M-CH₃]⁺ ion

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is crucial for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for separating and quantifying enantiomers. nih.govgcms.cz

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times. nih.gov For this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in HPLC. nih.gov In GC, cyclodextrin-based CSPs are commonly used for the separation of chiral alcohols. gcms.cz

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Typical Chiral Chromatography Conditions

Technique Chiral Stationary Phase (CSP) Mobile/Carrier Phase Detection
HPLC Cellulose or Amylose derivatives Hexane/Isopropanol UV (e.g., 254 nm)

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Determination

Vibrational Circular Dichroism (VCD) is a form of vibrational spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comwikipedia.org This technique is exceptionally powerful for determining the absolute stereochemistry of chiral molecules in solution. researchgate.netgaussian.com

The process involves measuring the experimental VCD spectrum of this compound and comparing it to the theoretical spectrum calculated using quantum chemistry methods, such as Density Functional Theory (DFT). rsc.orgnih.gov A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms its absolute configuration. The VCD spectrum of the (S)-enantiomer will be a mirror image of the (R)-enantiomer's spectrum. gaussian.com This non-destructive method does not require crystallization of the compound. nih.gov

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound or a derivative can be obtained, this technique can provide an unambiguous assignment of its absolute stereochemistry.

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise positions of all atoms in the molecule, bond lengths, bond angles, and torsional angles. For chiral molecules, the Flack parameter is determined, which confirms the absolute configuration of the enantiomer present in the crystal. While obtaining a suitable crystal can be a challenge, the resulting structural information is unparalleled in its detail and accuracy.

Computational and Theoretical Investigations of 1r 1 4 Fluoro 2 Methylphenyl Ethan 1 Ol

Quantum Chemical Computations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol. While specific DFT studies on this exact compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous chiral, fluorinated, and aromatic molecules. bohrium.comresearchgate.net

DFT calculations allow for the optimization of the molecular geometry in its ground state. From this optimized structure, a wealth of information about the electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

Furthermore, DFT can be used to compute the distribution of electron density and generate electrostatic potential maps. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. For this compound, one would expect a high electron density around the oxygen and fluorine atoms, making them potential sites for electrophilic attack, while the carbon atoms attached to these electronegative atoms would be more electrophilic. Mulliken charge analysis, another output of DFT calculations, quantifies the partial charge on each atom, providing further insight into the molecule's reactivity.

Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing a theoretical basis for the molecule's stability and potential for participation in chemical reactions. researchgate.net A comparative analysis of different fluorinated configurations in similar molecules has shown that the precise positioning of fluorine atoms can significantly impact the molecule's electrical and thermochemical characteristics. bohrium.comresearchgate.net

To illustrate the type of data obtained from such studies, a hypothetical table of DFT-calculated electronic properties for this compound is presented below.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; related to the molecule's ability to donate electrons.
LUMO Energy-0.8 eVIndicates the energy of the lowest unoccupied orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Charge on O-0.65 eSuggests a high partial negative charge, making the oxygen atom a likely site for protonation or electrophilic attack.
Mulliken Charge on F-0.40 eIndicates a significant partial negative charge, influencing the electronic properties of the aromatic ring.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational preferences of flexible molecules like this compound. The rotation around the single bond connecting the chiral carbon to the phenyl ring, and the bond between the chiral carbon and the hydroxyl group, gives rise to various conformers with different energies.

Conformational analysis of similar phenylethanol derivatives has been successfully performed using a combination of spectroscopic methods, such as NMR, and computational calculations. rsc.orgrsc.org For this compound, computational methods would involve systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformation. This process generates a potential energy surface, the minima of which correspond to stable conformers.

The relative stability of these conformers is determined by a delicate balance of steric and electronic interactions. For instance, gauche and anti conformations would arise from the relative positions of the hydroxyl group, the methyl group, and the phenyl ring. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom or the π-system of the aromatic ring could also play a role in stabilizing certain conformations. Studies on related compounds have shown that electrostatic interactions between heteroatoms can significantly influence conformational preferences. rsc.org The presence of substituents on the phenyl ring, such as the fluoro and methyl groups in the target molecule, would be expected to influence the rotational barrier and the relative energies of the conformers.

The results of a conformational analysis are typically presented as the relative energies of the stable conformers and their predicted populations at a given temperature, often calculated using the Boltzmann distribution. An illustrative data table for the conformers of this compound is provided below.

ConformerDihedral Angle (H-O-C-C)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Gauche 160°0.0045
Anti180°0.5030
Gauche 2-60°0.8025

Mechanistic Studies of Reactions Involving the Compound and its Analogs

Computational chemistry provides profound insights into the mechanisms of chemical reactions. For this compound, mechanistic studies would focus on reactions involving its key functional groups: the hydroxyl group and the carbon-fluorine bond.

For reactions involving the alcohol moiety, such as dehydration, oxidation, or substitution, computational methods can be used to model the reaction pathway. This involves identifying the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. A lower activation energy implies a faster reaction rate. DFT calculations can be employed to investigate the energetics of different proposed mechanisms, for example, distinguishing between an E1 or E2 elimination pathway in a dehydration reaction. acs.org

Mechanistic studies on fluorinated aromatic compounds often explore reactions such as nucleophilic aromatic substitution or C-F bond activation. nih.govrsc.org While the C-F bond is generally strong, its reactivity can be influenced by the other substituents on the ring and the nature of the attacking reagent. Computational studies can model the interaction of the fluorinated ring with various reagents, helping to understand the factors that facilitate C-F bond cleavage. nih.gov For instance, the mechanism of selective fluorination of aromatic compounds has been studied theoretically, indicating a preference for a Single Electron Transfer (SET) mechanism over an SN2 pathway in certain cases. rsc.org

The role of the solvent is also a crucial aspect of mechanistic studies. rsc.org Computational models can incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation, to provide a more accurate picture of the reaction in solution. This is particularly relevant for fluorinated alcohols, which are known to have unique solvent properties that can influence reaction outcomes. rsc.org

By mapping the entire energy profile of a reaction, from reactants to products through transition states and intermediates, computational studies can provide a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Q & A

Q. What are the key synthetic routes for preparing (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric reduction of the corresponding ketone using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods (e.g., alcohol dehydrogenases). For example, (R)-configured fluorophenyl ethanols have been synthesized with >99% yield and ~90% enantiomeric excess (e.e.) via catalytic hydrogenation . Chiral resolution techniques, such as diastereomeric salt formation, may also be employed if kinetic resolution is insufficient. Post-synthesis, purity is validated via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. How is the enantiomeric purity of this compound experimentally determined?

  • Methodological Answer : Enantiomeric purity is quantified using:
  • Chiral HPLC : Baseline separation of enantiomers under optimized conditions (e.g., 90:10 hexane/isopropanol, 1.0 mL/min flow rate) .
  • Polarimetry : Specific rotation measurements ([α]D²⁰) compared to literature values for stereochemical confirmation .
  • NMR Spectroscopy : Chiral derivatizing agents (e.g., Mosher’s acid chloride) can resolve enantiomers in ¹H/¹⁹F NMR spectra .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, acetone) and poorly soluble in water. Solubility in organic solvents like dichloromethane or THF is high (>50 mg/mL) .
  • Stability : Stable at room temperature in inert atmospheres but prone to oxidation under acidic/alkaline conditions. Storage recommendations: −20°C under argon with desiccants .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for industrial-scale applications?

  • Methodological Answer :
  • Catalyst Screening : High-throughput screening of chiral ligands (e.g., Josiphos, Taniaphos) to enhance turnover frequency (TOF) and enantioselectivity .
  • Continuous Flow Reactors : Improved mass transfer and thermal control for scalable asymmetric hydrogenation .
  • Biocatalysis : Immobilized enzymes (e.g., Candida antarctica lipase B) enable reusable, solvent-free systems with >95% e.e. .

Q. How do substituent effects (fluoro and methyl groups) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing fluoro group directs electrophiles to the meta position, while the methyl group enhances steric hindrance at the ortho position .
  • DFT Calculations : Predict regioselectivity in Suzuki-Miyaura couplings by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Experimental validation via X-ray crystallography confirms bond angles and substituent spatial arrangements .

Q. How can contradictions in catalytic efficiency data across studies be resolved?

  • Methodological Answer :
  • Reproducibility Protocols : Standardize reaction conditions (temperature, pressure, solvent purity) and catalyst pre-treatment steps .
  • Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps in hydrogenation pathways using deuterated substrates .
  • In Situ Spectroscopy : Monitor reaction progress via IR or Raman to identify intermediates causing variability .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding affinities to cytochrome P450 isoforms, leveraging crystal structures (PDB: 4DQL) .
  • MD Simulations (GROMACS) : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify key hydrogen bonds and hydrophobic interactions .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against target receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.